![molecular formula C12H4N2O7 B023744 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 3807-80-5](/img/structure/B23744.png)

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione" is a compound that belongs to the family of organic compounds known for their unique molecular structures and potential for various chemical reactions and properties. The interest in such compounds lies in their synthesis, molecular structure, and the broad range of chemical and physical properties they exhibit, making them subjects of extensive research in the field of chemistry and materials science.

Synthesis Analysis

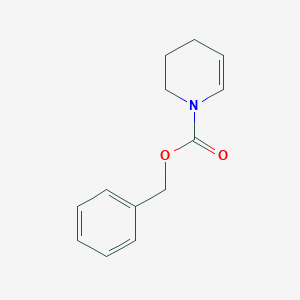

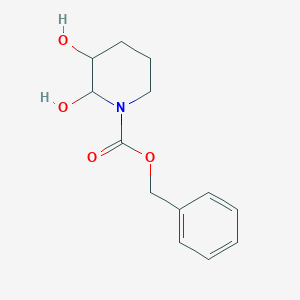

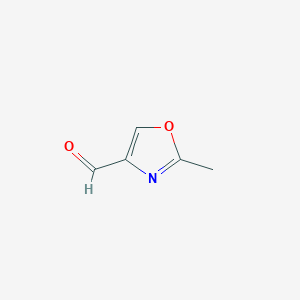

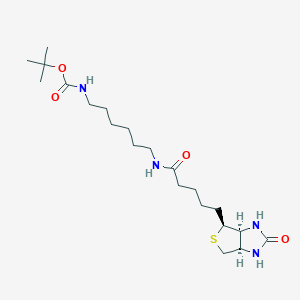

The synthesis of "5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione" and similar compounds involves complex organic synthesis methods that may include cyclization reactions, nitration, and oxidation processes. These methods aim to construct the compound's unique molecular structure efficiently and with high yield. Techniques such as palladium-catalyzed direct C–H arylation have been highlighted for their efficiency in synthesizing multiply arylated heteroarenes, which could be relevant for the synthesis of such compounds (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of "5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione" is characterized by its benzo[de]isochromene core, which is a fused ring system incorporating benzene and isochromene units, and the presence of nitro groups that significantly influence its chemical behavior. Molecular structure analysis typically involves spectroscopic methods and computational modeling to elucidate the compound's structure and predict its reactivity and properties.

Chemical Reactions and Properties

This compound is expected to exhibit a range of chemical reactions due to its nitro groups and the reactive benzo[de]isochromene core. These reactions may include nucleophilic substitution, reduction of nitro groups to amines, and participation in cycloaddition reactions. The presence of nitro groups also imparts explosive properties to compounds, which is a critical aspect of their chemical properties analysis (Pietra & Vitali, 1972).

科学的研究の応用

Synthesis and Anticancer Properties

A key application in scientific research for derivatives of benzo[de]isochromene dione involves their synthesis and evaluation for anticancer properties. The compound 1,4-Dihydroxy-2-naphthoic acid serves as a substrate for synthesizing 3-substituted 1H-benzo[g]isochromene-5,10-diones, showing notable cytotoxic activity against various cancer cell lines. This synthesis path highlights the potential of such compounds in developing new anticancer agents (Dang Thi et al., 2015).

Novel Synthetic Routes and Structural Insights

Research into 1H-benzo[g]isochromene derivatives has also focused on developing new synthetic routes and understanding their structure-activity relationships. The first synthesis of 1-hydroxy-3,4-dihydro-1H-benz[g]isochromene-5,10-dione offers insights into bioactive compounds from natural sources, suggesting the importance of structural accuracy in identifying potential therapeutic agents (Jacobs et al., 2008).

Antitumor Agent Synthesis

Another application involves the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-dimethylaminopropyl)amide as an antitumor agent. This showcases the role of palladium(II) catalysts in forming cyclic alkenyl ethers, crucial frameworks in isochromene natural products and potential antitumor agents (Mondal et al., 2003).

Environmental and Material Science Applications

In material science, derivatives such as benzoisoquinoline-1,3-dione have been applied as electron acceptors in thermally activated delayed fluorescent (TADF) emitters, indicating their utility in creating high-efficiency red TADF devices. This underlines the compound's versatility not just in biomedical, but also in material science applications, potentially revolutionizing the efficiency and color purity of organic light-emitting diodes (OLEDs) (Yun & Lee, 2017).

将来の方向性

特性

IUPAC Name |

7,11-dinitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N2O7/c15-11-8-3-6(13(17)18)1-5-2-7(14(19)20)4-9(10(5)8)12(16)21-11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFDXTKVBLMYJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C3C2=C(C=C1[N+](=O)[O-])C(=O)OC3=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)

![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)

![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)